C-6 Substituent Impact on hDHODH Inhibitory Potency: A Class-Level SAR Alert
Direct quantitative comparison data for CAS 950277-72-2 against its closest analogs is currently absent from non-prohibited scientific sources. However, class-level SAR evidence demonstrates the critical importance of the C-6 substituent. The target compound carries a 6-chloro group, whereas functionally superior hDHODH inhibitors in this series consistently feature bulky, electron-donating groups (-OCH3, -OCF3, -CF3) at this position [1]. This key structural deviation implies the target compound is highly unlikely to be a potent hDHODH inhibitor and would serve a different experimental purpose, such as a negative control or selectivity probe, compared to its more active analogs.
| Evidence Dimension | hDHODH inhibition potency dependence on C-6 quinoline substituent |
|---|---|
| Target Compound Data | 6-chloro (-Cl) substituent. Quantitative IC50 data not available in permitted sources. |
| Comparator Or Baseline | Active analog series (Vyas et al. 2014) with -OCH3, -OCF3, -CF3 at C-6. Highest potencies observed with these bulky groups. |
| Quantified Difference | Non-quantifiable. Class-level SAR indicates chloro substitution is non-optimal for hDHODH inhibition, suggesting the target compound is mechanistically differentiated as a likely weak or inactive control. |
| Conditions | In vitro recombinant hDHODH enzyme inhibition assay, as described in Vyas et al., Eur. J. Med. Chem. 2014, 82, 385-393. |
Why This Matters
This structural feature qualifies CAS 950277-72-2 as a crucial negative control or SAR probe for hDHODH inhibitor programs, rather than a direct substitute for active leads, guiding its correct scientific application and procurement rationale.
- [1] Vyas, V.K.; Variya, B.; Ghate, M.D. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. Eur. J. Med. Chem. 2014, 82, 385-393. View Source
